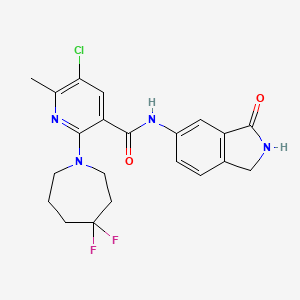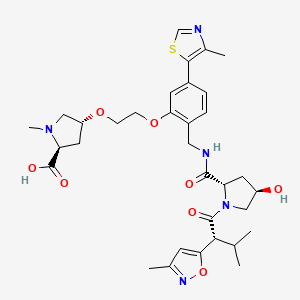
E3 Ligase Ligand-linker Conjugate 64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 64: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound combines a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 64 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a chemical linker. The synthetic route typically includes:
Ligand Synthesis: The E3 ligase ligand and the target protein ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, often involving amide bond formation or click chemistry.
Conjugation: The final step involves conjugating the target protein ligand to the linker-E3 ligase ligand complex
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 64 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Amide Bond Formation: Commonly used to attach the linker to the ligands.
Click Chemistry: A versatile method for conjugating the ligands and linker
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as well as solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure specificity and yield
Major Products: The major product of these reactions is the fully conjugated this compound, which is then purified and characterized for use in research and therapeutic applications .
科学研究应用
E3 Ligase Ligand-linker Conjugate 64 has a wide range of applications in scientific research, including:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: Used in drug discovery and development, providing a tool for identifying and validating new drug targets .
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 64 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The key steps include:
Binding: The ligand binds to the E3 ligase, while the target protein ligand binds to the target protein.
Complex Formation: The linker facilitates the formation of a ternary complex, bringing the E3 ligase and target protein into close proximity.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 64 can be compared with other similar compounds, such as:
Cereblon (CRBN) Ligands: Used in PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another commonly used E3 ligase ligand in PROTACs.
MDM2 Ligands: Targeting the MDM2 E3 ligase for protein degradation.
cIAP1 Ligands: Used in PROTACs for targeting specific proteins for degradation .
Uniqueness: this compound is unique in its specific ligand-linker combination, which provides distinct binding affinities and specificities for the target protein and E3 ligase. This uniqueness allows for tailored degradation of specific proteins, offering advantages in therapeutic applications .
属性
分子式 |
C33H43N5O8S |
|---|---|
分子量 |
669.8 g/mol |
IUPAC 名称 |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29-/m1/s1 |
InChI 键 |
VZUHFPQSYRNSMN-XERRZXEISA-N |
手性 SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
规范 SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


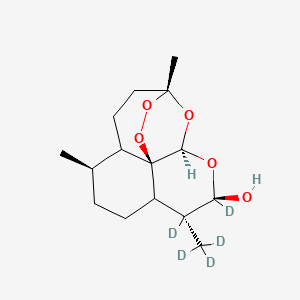
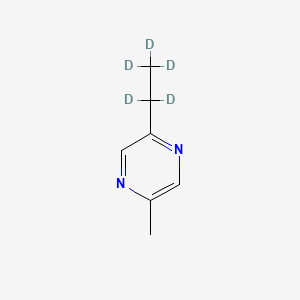
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
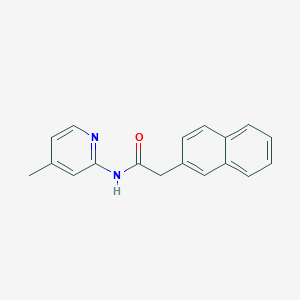
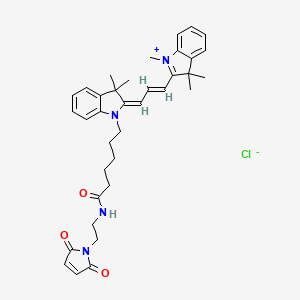
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
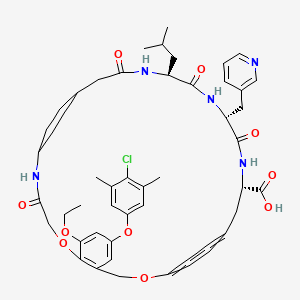




methyl phosphate](/img/structure/B12378501.png)
